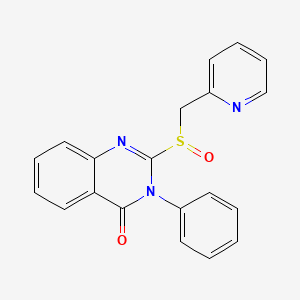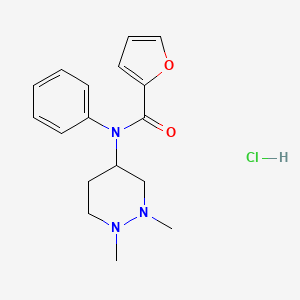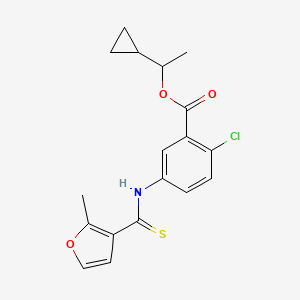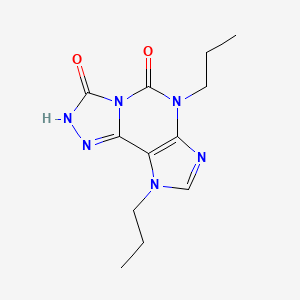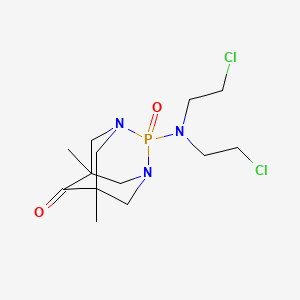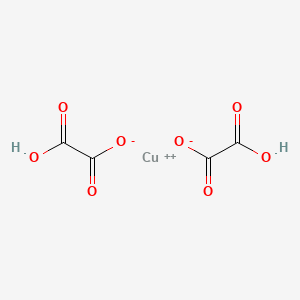
Ethanedioic acid, Cupric Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedioic acid, cupric salt, commonly known as copper(II) oxalate, is an inorganic compound with the formula CuC₂O₄. It is a coordination compound where copper is bonded to oxalate ions. This compound is typically found as a blue-green crystalline solid and is used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Copper(II) oxalate can be synthesized by reacting copper(II) sulfate with oxalic acid in an aqueous solution. The reaction proceeds as follows: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ] This reaction is typically carried out at room temperature, and the resulting copper(II) oxalate precipitates out of the solution.
Industrial Production Methods: Industrial production of copper(II) oxalate involves similar methods but on a larger scale. The reaction is conducted in large reactors, and the precipitated copper(II) oxalate is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation-Reduction Reactions: Copper(II) oxalate can undergo redox reactions, where it can be reduced to copper metal or oxidized to copper(II) oxide.
Thermal Decomposition: Upon heating, copper(II) oxalate decomposes to form copper(II) oxide, carbon dioxide, and carbon monoxide. [ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate in acidic conditions can oxidize copper(II) oxalate.
Reducing Agents: Hydrogen gas can reduce copper(II) oxalate to metallic copper.
Major Products:
Copper(II) Oxide: Formed during thermal decomposition.
Carbon Dioxide and Carbon Monoxide: Gaseous byproducts of thermal decomposition.
科学的研究の応用
Copper(II) oxalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its coordination properties.
Industry: Utilized in the production of pigments, ceramics, and as a catalyst in organic synthesis.
作用機序
Copper(II) oxalate can be compared with other copper coordination compounds such as:
Copper(II) Sulfate (CuSO₄): Unlike copper(II) oxalate, copper(II) sulfate is highly soluble in water and is commonly used in agriculture and as a fungicide.
Copper(II) Chloride (CuCl₂): Copper(II) chloride is another soluble copper compound used in various industrial applications.
Uniqueness: Copper(II) oxalate is unique due to its low solubility in water, making it suitable for applications where controlled release of copper ions is desired.
類似化合物との比較
- Copper(II) Sulfate
- Copper(II) Chloride
- Copper(II) Nitrate
特性
CAS番号 |
28356-46-9 |
|---|---|
分子式 |
C4H2CuO8 |
分子量 |
241.60 g/mol |
IUPAC名 |
copper;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |
InChIキー |
WAMZYWIGKDXBCO-UHFFFAOYSA-L |
正規SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



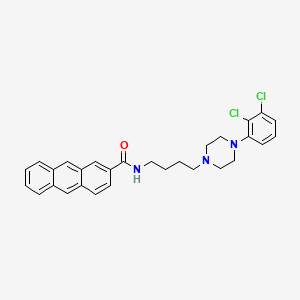

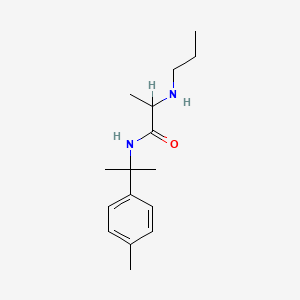
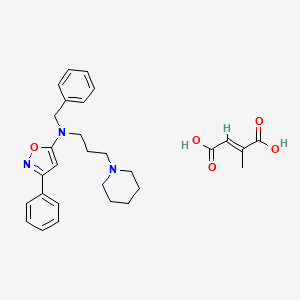
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)

